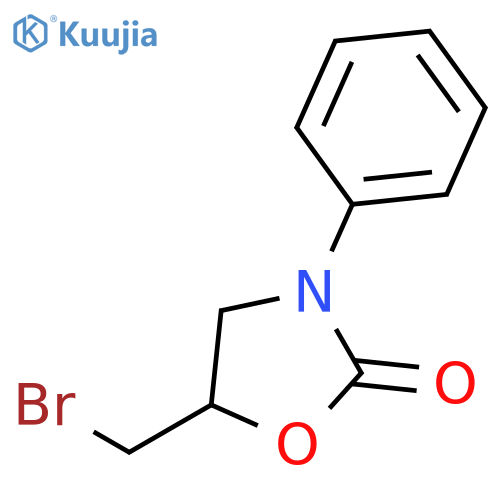

Cas no 98963-12-3 (5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one)

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one

- 5-(bromomethyl)-3-phenyloxazolidin-2-one

- 98963-12-3

- A922723

- 3,5-Dibromo-1-(1-ethylbutyl)-1H-1,2,4-triazole

- SCHEMBL2829551

- J-516304

- DTXSID10679564

- HCZAPBYNLIYPIY-UHFFFAOYSA-N

- KE-0706

- EN300-132084

- MFCD17167320

- FT-0682631

- AKOS015836168

- YDA96312

- G30076

- DA-00047

-

- MDL: MFCD17167320

- インチ: InChI=1S/C10H10BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

- InChIKey: HCZAPBYNLIYPIY-UHFFFAOYSA-N

- SMILES: O=C1OC(CBr)CN1C2=CC=CC=C2

計算された属性

- 精确分子量: 254.98949g/mol

- 同位素质量: 254.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 29.5Ų

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132084-1.0g |

5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 91% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-132084-2.5g |

5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 91% | 2.5g |

$286.0 | 2023-02-15 | |

| abcr | AB303658-500 mg |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one, 95%; . |

98963-12-3 | 95% | 500 mg |

€178.80 | 2023-07-19 | |

| TRC | B870345-500mg |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 500mg |

$ 320.00 | 2022-06-06 | ||

| TRC | B870345-50mg |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B870345-100mg |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-132084-5.0g |

5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one |

98963-12-3 | 91% | 5.0g |

$554.0 | 2023-02-15 | |

| abcr | AB303658-500mg |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one, 95%; . |

98963-12-3 | 95% | 500mg |

€178.80 | 2025-02-19 | |

| abcr | AB303658-10g |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one, 95%; . |

98963-12-3 | 95% | 10g |

€1783.30 | 2025-02-19 | |

| 1PlusChem | 1P00671M-100mg |

5-(Bromomethyl)-3-phenyloxazolidin-2-one |

98963-12-3 | 91% | 100mg |

$83.00 | 2025-03-21 |

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-oneに関する追加情報

Professional Introduction to 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS No. 98963-12-3)

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular synthesis. This heterocyclic compound, characterized by its bromomethyl and phenyl substituents, has garnered considerable attention due to its reactivity and utility in constructing complex molecular architectures. With a CAS number of 98963-12-3, this compound is widely recognized for its role in the development of novel therapeutic agents.

The structural framework of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one consists of an oxazolidinone ring system, which is a five-membered heterocycle containing two oxygen atoms. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of a bromomethyl group at the 5-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the phenyl group at the 3-position contributes to steric and electronic effects that can influence the compound's behavior in various chemical reactions.

In recent years, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. Its oxazolidinone core is a privileged scaffold that has been explored in the design of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting various biological pathways. One notable area of research involves its application in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The bromomethyl group serves as a versatile handle for introducing additional functional groups, enabling the creation of highly specific inhibitors.

The phenyl substituent in 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one also plays a critical role in modulating the compound's pharmacological properties. Phenyl rings are known to enhance binding affinity and metabolic stability, making them desirable in drug design. Recent studies have demonstrated the use of this compound in generating protease inhibitors, which are essential for managing conditions such as HIV/AIDS and hepatitis C. The oxazolidinone ring provides a rigid framework that can be fine-tuned to optimize interactions with biological targets.

Moreover, the reactivity of the bromomethyl group allows for the facile introduction of various nucleophiles, including amines and alcohols, facilitating the synthesis of more complex molecules. This property has been exploited in the development of conjugates and prodrugs, which are designed to improve drug delivery and bioavailability. For example, researchers have incorporated this compound into strategies for creating site-specific modifications on biomolecules, enhancing targeted therapies.

The pharmaceutical industry has shown particular interest in 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one due to its potential as a building block for novel drug candidates. Its ability to undergo multiple transformations makes it a valuable asset in synthetic chemistry pipelines. Recent advances in flow chemistry have further expanded its utility by enabling scalable and efficient synthesis under controlled conditions. This approach has been particularly beneficial for producing libraries of compounds for high-throughput screening.

In addition to its pharmaceutical applications, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one has found utility in materials science and agrochemical research. Its heterocyclic structure and functional groups make it suitable for designing polymers with tailored properties or active ingredients with enhanced stability and efficacy. Researchers have explored its incorporation into coatings that exhibit improved durability or into formulations that offer prolonged activity against pests.

The synthesis of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between β-ketoesters and urea derivatives followed by bromination at the desired position. Advances in catalytic methods have enabled more efficient synthetic strategies, reducing waste and improving sustainability.

The handling and storage of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one require adherence to standard laboratory practices to ensure safety and maintain integrity. While it is not classified as a hazardous material under typical conditions, proper precautions should be taken when working with reactive intermediates like this one. Storage at controlled temperatures and away from incompatible substances is recommended to prevent degradation.

In conclusion, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one(CAS No. 98963-12-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, enabling the development of innovative therapeutics targeting various diseases. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further into new frontiers such as nanotechnology and biomedicine.

98963-12-3 (5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one) Related Products

- 1779945-32-2(3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)

- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)

- 163837-57-8((R)-(4-Chlorophenyl)(phenyl)methanamine)

- 2679812-12-3((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)

- 2680865-12-5(Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)

- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)

- 1785359-41-2(2-Bromo-6-fluoro-3-hydroxyphenylacetic acid)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)

- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)